Fusigen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

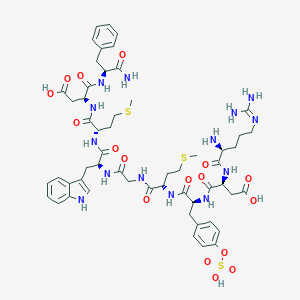

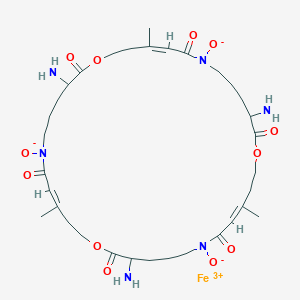

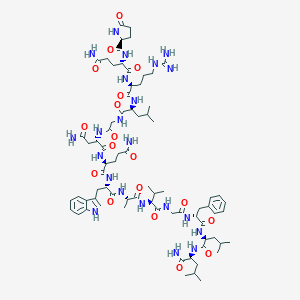

Fusigen is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a synthetic peptide that has been developed to mimic the action of a natural protein, fusogenic membrane glycoprotein (FMG). FMG is responsible for facilitating the fusion of biological membranes, which is a critical process in various physiological and pathological events. The development of Fusigen provides researchers with a powerful tool to study membrane fusion and opens up new possibilities for drug delivery and gene therapy.

Wirkmechanismus

Fusigen works by binding to the cell membrane and inducing the fusion of the lipid bilayer. The hydrophobic domain of Fusigen interacts with the lipid bilayer, causing it to destabilize and form a fusion pore. The hydrophilic domain of Fusigen then promotes the expansion of the fusion pore, allowing the contents of the vesicle to be released into the cytoplasm or extracellular space.

Biochemische Und Physiologische Effekte

Fusigen has been shown to have a range of biochemical and physiological effects. It can induce the fusion of biological membranes, leading to the release of intracellular contents and the uptake of extracellular molecules. Fusigen has also been shown to induce the formation of membrane nanotubes, which are important for intercellular communication and the transfer of cellular components. Additionally, Fusigen has been shown to have immunomodulatory effects, where it can activate immune cells and enhance the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Fusigen in laboratory experiments provides researchers with a powerful tool to study membrane fusion and drug delivery. Fusigen is highly specific for membrane fusion and can be used to study a range of biological processes. However, there are also limitations to the use of Fusigen. It can be difficult to control the concentration and timing of Fusigen exposure, which can lead to non-specific effects. Additionally, the use of Fusigen requires specialized equipment and expertise, which can be a barrier to its widespread use.

Zukünftige Richtungen

There are many future directions for the use of Fusigen in scientific research. One area of interest is the development of Fusigen-based drug delivery systems. Fusigen can be used to facilitate the delivery of therapeutic molecules across biological membranes, which could improve the efficacy of drugs and reduce side effects. Another area of interest is the study of membrane nanotubes and their role in intercellular communication. Fusigen can be used to induce the formation of membrane nanotubes, which could provide insights into their function and potential therapeutic applications. Finally, the use of Fusigen in immunotherapy is an area of active research, where it is being studied as a potential adjuvant for cancer vaccines.

Synthesemethoden

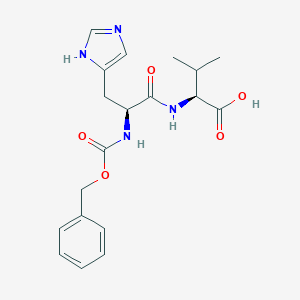

Fusigen is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification. The chemical structure of Fusigen is designed to have a hydrophobic domain that interacts with the cell membrane and a hydrophilic domain that facilitates the fusion process.

Wissenschaftliche Forschungsanwendungen

Fusigen has been extensively studied in various scientific fields, including cell biology, biophysics, and drug delivery. It has been used to study the fusion of biological membranes, including the fusion of virus particles with host cells, the fusion of sperm and egg cells during fertilization, and the fusion of intracellular vesicles with the plasma membrane. Fusigen has also been used as a tool for drug delivery, where it can be used to facilitate the delivery of therapeutic molecules across biological membranes.

Eigenschaften

CAS-Nummer |

19624-79-4 |

|---|---|

Produktname |

Fusigen |

Molekularformel |

C33H51FeN6O12 |

Molekulargewicht |

779.6 g/mol |

IUPAC-Name |

iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone |

InChI |

InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3 |

InChI-Schlüssel |

KUQNHSOWVDQAOF-BBXZRSJSSA-N |

Isomerische SMILES |

C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3] |

SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Kanonische SMILES |

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3] |

Synonyme |

fusarinine C fusigen |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)